(R)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride
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Overview
Description
®-1-Amino-3,3-dimethylbutan-2-ol hydrochloride is an organic compound with a chiral center, making it optically active. This compound is a derivative of butanol, featuring an amino group and a hydroxyl group on the second carbon atom, along with two methyl groups on the third carbon atom. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-3,3-dimethylbutan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbutan-2-one.
Reductive Amination: The ketone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Resolution of Enantiomers: The resulting racemic mixture is then resolved using chiral resolution techniques, such as crystallization with a chiral acid or chromatography.
Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-1-Amino-3,3-dimethylbutan-2-ol hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and salt formation ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 3,3-dimethylbutan-2-one.
Reduction: ®-1-Amino-3,3-dimethylbutan-2-ol.
Substitution: Various secondary or tertiary amines depending on the alkyl halide used.
Scientific Research Applications
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Explored as a potential intermediate in the synthesis of drugs targeting neurological conditions.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of ®-1-Amino-3,3-dimethylbutan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, influencing the activity of the target molecules. The chiral nature of the compound ensures that it can selectively interact with chiral centers in biological systems, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-Amino-2-butanol hydrochloride: Lacks the two methyl groups on the third carbon, resulting in different steric and electronic properties.
2-Amino-3-methylbutan-1-ol hydrochloride: Differently substituted butanol derivative with distinct reactivity and applications.
Uniqueness
®-1-Amino-3,3-dimethylbutan-2-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical and biological processes.
Properties
IUPAC Name |
(2R)-1-amino-3,3-dimethylbutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)5(8)4-7;/h5,8H,4,7H2,1-3H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQYKTKSFRTTJA-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089245-23-6 |
Source
|
Record name | (2R)-1-amino-3,3-dimethylbutan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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